Benzonitrile, 5-[(2-methoxyethyl)methylamino]-2-nitro-

Catalog No.
S13028887
CAS No.
821776-60-7
M.F
C11H13N3O3
M. Wt
235.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzonitrile, 5-[(2-methoxyethyl)methylamino]-2-ni...

CAS Number

821776-60-7

Product Name

Benzonitrile, 5-[(2-methoxyethyl)methylamino]-2-nitro-

IUPAC Name

5-[2-methoxyethyl(methyl)amino]-2-nitrobenzonitrile

Molecular Formula

C11H13N3O3

Molecular Weight

235.24 g/mol

InChI

InChI=1S/C11H13N3O3/c1-13(5-6-17-2)10-3-4-11(14(15)16)9(7-10)8-12/h3-4,7H,5-6H2,1-2H3

InChI Key

WXKFEMSWBYIYJN-UHFFFAOYSA-N

Canonical SMILES

CN(CCOC)C1=CC(=C(C=C1)[N+](=O)[O-])C#N

Benzonitrile, 5-[(2-methoxyethyl)methylamino]-2-nitro- is a chemical compound characterized by its complex structure, which includes a benzonitrile moiety substituted with a nitro group and a methoxyethyl methylamino group. This compound is notable for its potential applications in medicinal chemistry and its intriguing biological properties. The molecular formula of this compound is C_{12}H_{14}N_{2}O_{3}, and it possesses a molecular weight of approximately 234.25 g/mol. The presence of the nitro group contributes to its electrophilic character, while the benzonitrile framework provides stability and lipophilicity.

Due to the reactive nature of the nitrile and nitro groups. Common reactions include:

  • Nucleophilic Substitution: The nitrile group can undergo nucleophilic attack, leading to the formation of amines or other functional groups.
  • Reduction Reactions: The nitro group can be reduced to amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
  • Condensation Reactions: The compound can engage in condensation reactions with aldehydes or ketones to form imines or enamines.

These reactions are significant for synthesizing derivatives with varied biological activities.

Benzonitrile, 5-[(2-methoxyethyl)methylamino]-2-nitro- exhibits various biological activities that make it a candidate for pharmaceutical applications. Research indicates that compounds with similar structures can act as:

  • Antimicrobial Agents: Some derivatives exhibit activity against bacteria and fungi.
  • Anticancer Agents: Certain analogs have shown promise in inhibiting cancer cell proliferation, particularly in prostate cancer models.
  • Androgen Receptor Modulators: The compound's structure suggests potential activity as a modulator of androgen receptors, which are critical in hormone-dependent cancers.

The specific biological pathways and mechanisms of action for this compound require further investigation to fully elucidate its therapeutic potential.

Synthesis of Benzonitrile, 5-[(2-methoxyethyl)methylamino]-2-nitro- can be achieved through several methods:

  • Starting from Nitrobenzene: Nitrobenzene can be reacted with methoxyethylamine under acidic conditions to introduce the methoxyethyl group, followed by nitration to introduce the second nitro group.
  • Nitration of Benzonitrile: Benzonitrile can be nitrated directly using a mixture of concentrated sulfuric acid and nitric acid, followed by reaction with 2-methoxyethylamine to form the final product.
  • Catalytic Hydrogenation: If starting from an intermediate containing a nitro group, catalytic hydrogenation can selectively reduce the nitro group while preserving the nitrile functionality.

These methods highlight the versatility in synthetic approaches for obtaining this compound.

Benzonitrile, 5-[(2-methoxyethyl)methylamino]-2-nitro- has potential applications in several fields:

  • Pharmaceutical Industry: Its properties may allow it to be developed into drugs targeting specific diseases, particularly those related to hormonal pathways.
  • Chemical Research: It serves as an intermediate in synthesizing more complex organic compounds.
  • Agricultural Chemicals: The antimicrobial properties suggest possible uses in developing pesticides or herbicides.

Studies on Benzonitrile interactions focus on its binding affinity with biological targets such as enzymes and receptors. Key findings include:

  • Binding Affinity: Research indicates that modifications on the benzene ring influence binding affinity to androgen receptors.
  • Synergistic Effects: When combined with other compounds, its biological activity may be enhanced, suggesting potential for combination therapies.

Further studies are necessary to explore these interactions comprehensively.

Several compounds share structural similarities with Benzonitrile, 5-[(2-methoxyethyl)methylamino]-2-nitro-. Here are some notable examples:

Compound NameStructureUnique Features
BenzonitrileC_{7}H_{5}NBasic structure without substitutions; used as a solvent
4-NitroanilineC_{6}H_{6}N_{2}O_{2}Contains an amino group; used in dye manufacturing
2-MethoxyethylamineC_{4}H_{11}NSimple amine structure; used as a building block in organic synthesis
3-Nitrophenylacetic acidC_{9}H_{9}N_{1}O_{4}Contains both carboxylic acid and nitro groups; used in pharmaceuticals

The uniqueness of Benzonitrile, 5-[(2-methoxyethyl)methylamino]-2-nitro- lies in its specific combination of functional groups that confer distinct biological activities compared to these similar compounds.

XLogP3

1.4

Hydrogen Bond Acceptor Count

5

Exact Mass

235.09569129 g/mol

Monoisotopic Mass

235.09569129 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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